molecular formula C12H12N2O5 B3019924 Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 1820734-46-0

Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B3019924
CAS No.: 1820734-46-0
M. Wt: 264.237
InChI Key: XGOSQZCCMOJEEQ-UHFFFAOYSA-N
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Description

Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a nitrophenyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by esterification to yield the final product. Common reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Major Products Formed:

    Reduction: Methyl 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Scientific Research Applications

Chemistry: Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The nitrophenyl group is known to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties. Its ability to undergo various chemical modifications makes it a versatile scaffold in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Methyl 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylate: A reduced form of the compound with an amino group instead of a nitro group.

    1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid: A hydrolyzed form of the compound with a carboxylic acid group.

Comparison: Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of both a nitrophenyl group and an ester group. This combination allows for a wide range of chemical reactions and modifications, making it a versatile compound in various fields of research. In contrast, similar compounds with different functional groups may have more limited reactivity or different biological activities.

Properties

IUPAC Name

methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-19-12(16)8-6-11(15)13(7-8)9-2-4-10(5-3-9)14(17)18/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOSQZCCMOJEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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